Cy3 maleimide (chloride)
Description
Evolution and Significance of Fluorescent Probes in Biomedical Research
The journey of fluorescent probes in biomedical research began with the observation of fluorescence itself by Sir George Stokes in 1852. numberanalytics.com Initially, naturally occurring fluorescent molecules like quinine (B1679958) and fluorescein (B123965) were the primary tools. numberanalytics.com However, the advent of synthetic dyes dramatically expanded the palette and capabilities available to researchers. numberanalytics.com The development of fluorescence microscopy, particularly techniques like confocal laser scanning microscopy, further fueled the demand for more advanced and versatile fluorescent probes. nih.govmdpi.com
Fluorescent probes have become indispensable in bioorganic chemistry and biomedical research for several key reasons: numberanalytics.commdpi.com
Visualization: They allow for the direct visualization of cellular structures and the localization of specific biomolecules within the complex cellular environment. numberanalytics.com
Tracking: Researchers can track the dynamic movement and interactions of molecules in real-time, providing insights into cellular processes as they happen. numberanalytics.commedchemexpress.com
Quantification: The intensity of fluorescence can be used to quantify the concentration of molecules and measure the kinetics of biological reactions. numberanalytics.com
The evolution of these probes has been marked by a continuous drive for improved properties, including greater brightness, enhanced photostability (resistance to fading), and a wider range of colors to allow for the simultaneous tracking of multiple targets. biotium.com
Positioning Cy3 Maleimide (B117702) (Chloride) as a Foundational Bioconjugatable Fluorophore
Cy3 maleimide (chloride) stands out as a critical tool in the researcher's toolkit due to its specific chemical features that make it ideal for bioconjugation. medchemexpress.com It is a derivative of the cyanine (B1664457) dye Cy3 and incorporates a maleimide functional group. medchemexpress.commedchemexpress.com This maleimide group is highly reactive towards thiol groups (also known as sulfhydryl groups), which are found in the amino acid cysteine. broadpharm.comnih.gov This specific and efficient reaction, a form of Michael addition, allows for the covalent attachment of the Cy3 fluorophore to proteins and peptides at cysteine residues. broadpharm.comjove.com
The significance of this targeted conjugation is immense. It allows for the precise labeling of proteins of interest, enabling researchers to study their function, localization, and interactions with high specificity. medchemexpress.comjove.com The commercial availability of a wide variety of maleimide derivatives has further spurred its widespread adoption and application in diverse research areas. nih.gov
Historical Trajectory of Cyanine Dye Development and Specific Advancements Leading to Cy3 Maleimide Derivatives
The history of cyanine dyes dates back to their initial synthesis over a century ago. wikipedia.org They were first used to extend the sensitivity range of photographic emulsions. wikipedia.orgbritannica.com A pivotal moment in their application to biology came in the 1990s with the work of Alan Waggoner, who developed a new class of cyanine dyes specifically for biochemical labeling. biotium.com These dyes offered several advantages, including greater water solubility and a broader range of emission wavelengths. biotium.com
The basic structure of cyanine dyes consists of two nitrogen-containing heterocyclic rings linked by a polymethine chain. biotium.com The length of this chain can be altered to tune the excitation and emission spectra of the dye. biotium.com The nomenclature "Cy3" and "Cy5" was first proposed in 1989, with the number indicating the number of methine groups in the chain. wikipedia.org
Early cyanine dyes had issues with forming non-fluorescent aggregates when conjugated to proteins. biotium.com A significant advancement was the introduction of sulfonate groups to the indolenine rings of the cyanine structure. glenresearch.com This modification prevented dye-dye interactions through electrostatic and steric repulsion, leading to brighter and more reliable fluorescent labels. glenresearch.com
The development of reactive derivatives like maleimides was a crucial step in making these dyes readily usable for bioconjugation. wikipedia.orgnih.gov The maleimide group provides a specific chemical handle to attach the dye to biomolecules, a significant improvement over less specific labeling reagents used previously. nih.govglenresearch.com This combination of a bright, stable fluorophore with a highly specific reactive group cemented the role of cyanine maleimide derivatives in modern molecular biology.
Scope and Academic Relevance of Research on Cy3 Maleimide (Chloride)
The academic relevance of Cy3 maleimide (chloride) is vast and continues to grow. Its applications span numerous fields of biological and biomedical research. For instance, it is frequently used in fluorescence anisotropy studies to investigate protein oligomerization and protein-RNA interactions. nih.gov In the field of single-molecule studies, the fluorescence of Cy3 is particularly sensitive to its local environment, a property that has been exploited in techniques like Protein-Induced Fluorescence Enhancement (PIFE). researchgate.net
Furthermore, Cy3 maleimide is a key component in the development of advanced imaging techniques. For example, it has been used in conjunction with tetrazine ligation for the targeted imaging of apoptotic cells. researchgate.net Research also focuses on developing new and improved versions of Cy dyes, such as the conformationally locked Cy3B, which exhibits superior fluorescence properties. oup.com The continuous development of new bioconjugation strategies and the application of these dyes in cutting-edge microscopy techniques ensure that Cy3 maleimide and its derivatives will remain at the forefront of biological research. nih.govacs.orgnih.gov
Interactive Data Table: Properties of Cy3 Maleimide (Chloride)
| Property | Value | Source |
| CAS Number | 1838643-41-6 | broadpharm.com |
| Fluorescence | Orange | scientificlabs.ie |
| Excitation Max (nm) | ~552 | scientificlabs.ie |
| Emission Max (nm) | ~570 | medchemexpress.com |
| Molar Extinction Coefficient (at 552 nm) | 150,000 M⁻¹cm⁻¹ | scientificlabs.ie |
| Reactive Group | Maleimide | medchemexpress.com |
| Reacts With | Thiol (Sulfhydryl) Groups | broadpharm.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C36H43ClN4O3 |
|---|---|
Molecular Weight |
615.2 g/mol |
IUPAC Name |
6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride |
InChI |
InChI=1S/C36H42N4O3.ClH/c1-35(2)26-14-8-10-16-28(26)38(5)30(35)18-13-19-31-36(3,4)27-15-9-11-17-29(27)39(31)24-12-6-7-20-32(41)37-23-25-40-33(42)21-22-34(40)43;/h8-11,13-19,21-22H,6-7,12,20,23-25H2,1-5H3;1H |
InChI Key |
WONAOVDQEMKIMH-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Synthesis and Derivatization Strategies for Cy3 Maleimide Chloride and Its Conjugates
Methodological Approaches for Maleimide (B117702) Functionalization of Cy3 Fluorophore Core
Functionalizing the Cy3 fluorophore with a maleimide group allows for its specific reaction with sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins. tocris.comvectorlabs.com This specificity is a cornerstone of its utility in creating precisely labeled biological probes.
The primary chemical reaction for conjugating Cy3 maleimide to a biomolecule is a Michael addition. In this reaction, the thiol group of a cysteine residue acts as a nucleophile, attacking the electron-deficient double bond of the maleimide ring. bachem.comaxispharm.com This forms a stable thioether linkage, covalently bonding the Cy3 dye to the target molecule. atto-tec.com
The reaction is highly selective for thiols over other functional groups, such as amines, particularly within a specific pH range. axispharm.com For efficient and specific conjugation, the reaction is typically carried out under mild conditions.
Key Reaction Conditions:
pH: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5. axispharm.cominterchim.fr Within this range, the thiol group is sufficiently deprotonated to be reactive, while the reactivity of amine groups (like those on lysine (B10760008) residues) is minimized, ensuring high selectivity. atto-tec.com
Solvent: Due to the often poor aqueous solubility of the non-sulfonated Cy3 maleimide dye, an organic co-solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is typically used to dissolve the dye before adding it to the aqueous buffer solution containing the biomolecule. interchim.frlumiprobe.comapexbt.com Water-soluble versions, such as sulfo-Cy3 maleimide, can be used in purely aqueous conditions. lumiprobe.com
Temperature and Time: The reaction proceeds efficiently at room temperature, typically over a period of 2 hours, or can be performed overnight at 4°C. interchim.fr Shorter reaction times of 30-60 minutes have also been reported. aatbio.com
Molar Ratio: A molar excess of the Cy3 maleimide dye (typically 10- to 20-fold) is often used to ensure complete labeling of the available thiol groups on the protein or peptide. tocris.cominterchim.fr However, for some applications, high molar labeling ratios can lead to self-quenching of the dye, which reduces the fluorescence signal. vectorlabs.comvectorlabs.com
| Parameter | Typical Range/Value | Rationale | Reference |
|---|---|---|---|
| pH | 6.5 - 7.5 | Maximizes thiol reactivity while minimizing side reactions with amines. | axispharm.com |
| Temperature | 4°C to Room Temperature | Mild conditions to preserve the integrity of the biomolecule. | interchim.fr |
| Solvent | Aqueous Buffer (e.g., PBS, HEPES) with co-solvent (DMSO, DMF) | Maintains biomolecule stability; co-solvent is needed for non-sulfonated dyes. | tocris.comlumiprobe.com |
| Reactant Ratio | 10-20x molar excess of dye | Drives the reaction towards complete labeling of available thiols. | tocris.com |
| Reaction Time | 30 minutes to overnight | Sufficient time for the reaction to reach completion. | interchim.fraatbio.com |
A spacer arm or linker is often incorporated between the Cy3 fluorophore and the maleimide reactive group. These linkers are crucial for optimizing the performance of the resulting conjugate.
Functions of Spacer Arms:
Reduce Steric Hindrance: The Cy3 dye is a relatively bulky molecule. A linker provides physical separation between the dye and the biomolecule, which can help prevent the dye from interfering with the biomolecule's natural structure and function, such as protein folding or antibody-antigen binding. addgene.org
Improve Solubility: Linkers, particularly those rich in glycine (B1666218) and serine residues or polyethylene (B3416737) glycol (PEG) units, can enhance the aqueous solubility of the dye-conjugate. nih.govnih.gov
Enhance Flexibility: Flexible linkers, such as those composed of (Gly-Gly-Gly-Gly-Ser)n repeats, allow the attached dye greater rotational freedom. nih.gov This can prevent unwanted interactions between the dye and the surface of the biomolecule that might otherwise lead to fluorescence quenching. nih.gov
The design of the linker is critical and often determined empirically. nih.gov The length and composition are adjusted to achieve the desired separation and flexibility without introducing new problems, such as proteolytic cleavage of longer, unstructured linkers. addgene.org For instance, rigid linkers have been used in some applications to restrict the dye's mobility and minimize fluorescence quenching caused by interactions with nucleobases in DNA. nih.gov
| Linker Type | Composition Example | Primary Properties | Reference |
|---|---|---|---|
| Flexible Linkers | (Gly-Gly-Gly-Gly-Ser)n | Rich in small, polar amino acids; provides flexibility and solubility. | nih.gov |
| Rigid Linkers | Proline-rich sequences, ethynyl (B1212043) linkers | Provide fixed separation and restrict motion of the attached molecule. | nih.gov |
| PEG Linkers | Polyethylene glycol chains | Hydrophilic, flexible, and can improve the pharmacokinetic properties of the conjugate. | bachem.com |
Post-Synthesis Purification and Characterization Techniques for Cy3 Maleimide (Chloride) Purity
After the synthesis and conjugation reactions, purification is essential to remove unreacted dye, byproducts, and any remaining unconjugated biomolecules. The purity of the final Cy3 maleimide conjugate is critical for obtaining reliable and reproducible results in downstream applications.
Purification Techniques:
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating the more hydrophobic dye-labeled conjugate from the unreacted hydrophilic biomolecule and the free dye. tandfonline.comidtdna.com
Gel Filtration Chromatography (Size Exclusion Chromatography): This method separates molecules based on their size. Columns packed with resins like Sephadex G-25 are commonly used to separate the large dye-protein conjugate from the smaller, unreacted dye molecules. interchim.fraatbio.com
Dialysis: For removing small molecules like unreacted dye from large protein conjugates, dialysis is a viable, though sometimes slower, method. interchim.fr
Characterization Techniques:
UV-Visible Spectroscopy: This is used to determine the concentration of the protein (by measuring absorbance at 280 nm) and the dye (measuring at its absorbance maximum, ~555 nm for Cy3). broadpharm.comantibodies.com From these values, the degree of labeling (DOL), or the average number of dye molecules per biomolecule, can be calculated. tocris.com
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can confirm the successful conjugation and determine the exact mass of the labeled biomolecule, providing information on the number of dye molecules attached. apexbt.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure and assess the purity of the synthesized Cy3 maleimide reagent itself before conjugation. apexbt.comnih.gov
Gel Electrophoresis (e.g., SDS-PAGE): This technique can be used to visually confirm that the dye has been successfully conjugated to a protein by observing a fluorescent band at the correct molecular weight. lumiprobe.com
Strategies for Enhancing Yield and Reproducibility in Cy3 Maleimide (Chloride) Preparation
Achieving high yield and batch-to-batch reproducibility is crucial in the synthesis of fine chemicals like Cy3 maleimide and its conjugates. azom.com Several strategies can be employed to optimize the process.
Optimization of Reaction Kinetics: Fine-tuning reaction parameters such as temperature, pH, and reactant concentrations can significantly improve yields. azom.com Maintaining the optimal pH of 6.5-7.5 is critical for ensuring the specific and efficient reaction of the maleimide with thiols. axispharm.com
Reagent Quality and Stability: Using high-purity starting materials is fundamental. azom.com Furthermore, the maleimide functional group is susceptible to hydrolysis, which renders it non-reactive. atto-tec.com Therefore, it is recommended to prepare stock solutions of Cy3 maleimide fresh in an anhydrous, amine-free solvent like DMSO and store them protected from light and moisture at -20°C. tocris.comaxispharm.comatto-tec.com
Efficient Thiol Generation: For proteins with disulfide bonds, these must first be reduced to generate free thiols for labeling. Reagents like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) are used for this purpose. aatbio.comaatbio.com TCEP is often preferred as it does not need to be removed before the addition of the maleimide dye, simplifying the workflow. interchim.fr If DTT is used, it must be removed (e.g., by gel filtration) before adding the dye, as its own thiol groups would react with the maleimide. aatbio.comaatbio.com
Process Monitoring and Control: Rigorous monitoring of intermediate steps and the final product through analytical techniques like HPLC and mass spectrometry ensures that the process is proceeding as expected and meets quality standards. azom.com
Purification Efficiency: The choice of purification method can impact the final yield. Techniques that are efficient and minimize sample loss, such as optimized HPLC protocols or agitated nutsche filter dryers (ANFDs) in larger-scale synthesis, are beneficial. azom.com
By carefully controlling these factors, the synthesis of Cy3 maleimide and its subsequent conjugation can be performed in a highly efficient and reproducible manner, yielding high-quality fluorescent probes for a wide range of research applications.
Bioconjugation Chemistry of Cy3 Maleimide Chloride : Principles and Methodologies
Mechanistic Understanding of Thiol-Maleimide Click Chemistry with Cy3 Maleimide (B117702) (Chloride)
The conjugation of Cy3 maleimide to biomolecules relies on the highly efficient and specific reaction between a thiol (sulfhydryl) group, typically from a cysteine residue, and the maleimide moiety. This reaction is a form of Michael addition, often categorized under the umbrella of "click chemistry" due to its high yield, selectivity, rapid kinetics, and mild reaction conditions. axispharm.comresearchgate.netresearchgate.netthno.org The reaction proceeds via the nucleophilic attack of a thiolate anion on one of the carbon atoms of the maleimide's carbon-carbon double bond. broadpharm.com This process results in the formation of a stable thioether bond, creating a thiosuccinimide adduct. axispharm.com The high reactivity of the maleimide is attributed to the ring strain and the cis-conformation of its carbonyl groups. broadpharm.com
The thiol-maleimide reaction is characterized by its rapid kinetics. nih.gov It is a thermodynamically favorable process that proceeds spontaneously under appropriate conditions. The reaction typically follows second-order kinetics, with rate constants reported to be between 100 and 1000 M⁻¹s⁻¹, depending on the specific thiol and the reaction pH. researchgate.net This rapid rate allows for efficient labeling within minutes to a few hours at moderate temperatures. nih.gov The reaction is considered a "click" reaction because it is highly efficient and proceeds without the need for a catalyst, especially in polar solvents. axispharm.combroadpharm.comrsc.org
| Parameter | Typical Value/Characteristic | Reference |
|---|---|---|
| Reaction Type | Michael Addition (Thioether bond formation) | axispharm.combroadpharm.com |
| Classification | Click Chemistry | researchgate.netresearchgate.net |
| Kinetic Order | Second-order | researchgate.netresearchgate.net |
| Rate Constant (k) | 100 - 1000 M⁻¹s⁻¹ | researchgate.net |
| Typical Reaction Time | 10 minutes - 2 hours | nih.gov |
The efficiency and specificity of the thiol-maleimide conjugation are highly dependent on the reaction conditions.
pH: The pH of the reaction buffer is the most critical factor. The reaction is highly selective for thiols over other nucleophilic groups, such as amines, within a pH range of 6.5 to 7.5. axispharm.combroadpharm.comnih.gov In this range, the thiol group (pKa ~8.5) exists in sufficient concentration as the reactive thiolate anion, while primary amines (like those on lysine (B10760008) residues, pKa ~10.5) are predominantly protonated and thus unreactive. nih.govscientificlabs.co.ukacs.org At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines. broadpharm.com Above pH 7.5, the deprotonation of amines increases, leading to competitive and non-specific labeling. broadpharm.comacs.org Conversely, at pH values below 6.5, the reaction rate slows considerably due to the low concentration of the thiolate anion. researchgate.net
Temperature: Conjugation reactions with Cy3 maleimide are typically performed at room temperature (for 1-2 hours) or at 4°C (overnight). interchim.frbiotium.com Lower temperatures can be used to slow down the reaction and potentially minimize degradation of sensitive proteins, though this requires a longer incubation time.
Solvent Systems: The solubility of the specific Cy3 maleimide variant influences the choice of solvent. Non-sulfonated Cy3 maleimide has low aqueous solubility and requires the use of an organic co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution before it is added to the aqueous protein solution. apexbt.cominterchim.frlumiprobe.com Highly polar solvents like water, DMSO, and DMF facilitate the catalyst-free reaction. broadpharm.com For water-soluble variants like sulfo-Cyanine dyes, the reaction can be performed entirely in aqueous buffers such as phosphate-buffered saline (PBS), Tris, or HEPES. interchim.frlumiprobe.com It is crucial that buffers are free of extraneous thiols (e.g., dithiothreitol) which would compete with the target molecule. scientificlabs.ie
| Condition | Optimal Range/Consideration | Rationale | Reference |
|---|---|---|---|
| pH | 6.5 - 7.5 | Maximizes thiol selectivity over amines and minimizes maleimide hydrolysis. | axispharm.combroadpharm.comresearchgate.net |
| Temperature | 4°C to Room Temperature | Balances reaction rate with protein stability. | interchim.frbiotium.com |
| Solvent | Aqueous buffer (PBS, HEPES, Tris) with/without co-solvent (DMSO, DMF) | Depends on the solubility of the Cy3 maleimide variant. Co-solvents are needed for non-sulfonated dyes. | apexbt.combroadpharm.comlumiprobe.com |
Site-Specific Labeling Approaches Utilizing Cy3 Maleimide (Chloride)
The high chemoselectivity of the maleimide group for thiols makes Cy3 maleimide an excellent tool for site-specific labeling of biomolecules, particularly proteins. avantorsciences.comresearchgate.netcytivalifesciences.com
Cysteine is one of the least abundant amino acids in proteins, making its thiol side chain an ideal target for precise, site-specific modification. nih.govnih.govresearchgate.net The strategy often involves recombinant proteins where the location of cysteine residues can be controlled through genetic engineering.
The general workflow involves:
Protein Preparation: The target protein is expressed and purified. If the protein contains disulfide bonds that need to be labeled, or to ensure target cysteines are available, a reducing agent is used. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred over dithiothreitol (B142953) (DTT) because excess TCEP does not need to be removed before adding the maleimide dye, whereas DTT must be removed to prevent it from reacting with the dye. interchim.fraatbio.comresearchgate.net
Conjugation: A stock solution of Cy3 maleimide is added to the protein solution in a suitable buffer (pH 6.5-7.5), typically at a 10- to 20-fold molar excess of the dye. interchim.fraatbio.com
Purification: After the reaction, unreacted dye is removed from the labeled protein conjugate using methods like gel filtration chromatography or dialysis. interchim.frscientificlabs.ie
This approach has been used to label a wide variety of proteins, including antibodies and enzymes, for applications in fluorescence resonance energy transfer (FRET), single-molecule imaging, and flow cytometry. nih.govplos.org
For proteins that lack accessible native cysteines or where modification of native cysteines would impair function, site-directed mutagenesis is employed to introduce a cysteine residue at a specific, solvent-exposed, and functionally tolerant site. nih.govresearchgate.netplos.org Researchers can first mutate existing, unwanted cysteines to a chemically similar amino acid like serine or alanine, and then introduce a new, single cysteine at the desired labeling position. researchgate.netplos.org
More advanced strategies involve the use of peptide tags that are genetically fused to the protein of interest. For example, intein-mediated protein ligation can generate a protein with a C-terminal thioester, which can then be ligated to a synthetic, fluorophore-labeled peptide containing an N-terminal cysteine. nih.gov Another approach uses tetracysteine tags, which can react with specific biarsenical dyes, although maleimide chemistry is more commonly applied to single, engineered cysteine residues for attaching dyes like Cy3. nih.gov
Challenges and Optimization Strategies for Bioconjugation with Cy3 Maleimide (Chloride)
While thiol-maleimide chemistry is robust, several challenges must be addressed to ensure successful and stable conjugation.
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, which opens the ring to form an unreactive maleamic acid derivative. broadpharm.comuu.nl This competing reaction is accelerated at higher pH values (above 7.5-8.0) and can reduce the concentration of active dye available for conjugation. axispharm.comuu.nl
Optimization: Perform reactions within the optimal pH 6.5-7.5 range and use freshly prepared or properly stored dye stock solutions to minimize hydrolysis. axispharm.comatto-tec.com
Thiol Oxidation: The target thiol groups on the protein can be oxidized to form disulfide bonds, rendering them unreactive towards the maleimide.
Optimization: Use degassed buffers to minimize oxygen content and pre-treat the protein with a reducing agent (like TCEP or DTT) just prior to labeling. scientificlabs.co.ukinterchim.fr
Reversibility of the Conjugate: The thioether bond in the thiosuccinimide product can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in vivo. axispharm.comnih.govcreativepegworks.com This can lead to the transfer of the dye to other molecules, resulting in signal loss from the target.
Optimization: Strategies have been developed to increase conjugate stability. One method involves hydrolysis of the thiosuccinimide ring to the more stable succinamic acid, though this can create a heterogeneous product. nih.gov Another innovative approach involves a transcyclization reaction, where an N-terminal cysteine is used for conjugation, allowing the terminal amine to attack the succinimide (B58015) carbonyl group, forming a more stable six-membered ring. creativepegworks.com
Over- or Under-labeling: Using too much dye can lead to non-specific labeling or protein aggregation, while too little results in a low degree of labeling (DOL) and reduced signal. aatbio.comaatbio.com
Optimization: The molar ratio of dye to protein should be empirically optimized for each specific protein to achieve the desired DOL without compromising protein function. biotium.comaatbio.comaatbio.com Ratios typically start in the range of 10:1 to 20:1. biotium.com
Achieving Desired Dye-to-Biomolecule Ratios (Dye Loading)
Several factors must be controlled to achieve the desired DOL:
Molar Ratio of Reactants: The initial molar ratio of Cy3 maleimide to the biomolecule is a primary determinant of the final DOL. tocris.com A common starting point is a 10- to 20-fold molar excess of the dye. tocris.com This ratio can then be optimized to achieve the desired labeling density. aatbio.com
Reaction Conditions: The pH, temperature, and duration of the reaction influence the efficiency of conjugation and thus the DOL. Reactions are typically performed at a pH of 7.0-7.5 for 2 hours at room temperature or overnight at 4°C. tocris.combiotium.com
Number of Available Thiols: The number of accessible cysteine residues on the biomolecule sets the upper limit for the DOL. nih.gov If necessary, disulfide bonds can be reduced using agents like TCEP to increase the number of available thiols for labeling. lumiprobe.com
Reactant Concentration: Higher concentrations of the protein (e.g., 1-10 mg/mL) generally improve the labeling efficiency. broadpharm.comlumiprobe.com
The DOL is typically determined after purification using UV-Vis spectrophotometry. assaygenie.com By measuring the absorbance of the conjugate at the maximum absorbance wavelength for the protein (usually 280 nm) and for the Cy3 dye (around 550 nm), the concentrations of both can be calculated using the Beer-Lambert law. thermofisher.comassaygenie.com A correction factor is necessary to account for the dye's absorbance at 280 nm. assaygenie.comabcam.cn
The formula to calculate the DOL is: DOL = (A_dye × ε_protein) / [(A_280 - (A_dye × CF_280)) × ε_dye]
Where:
A_dye is the absorbance of the conjugate at the maximum absorbance of Cy3 (~550 nm).
A_280 is the absorbance of the conjugate at 280 nm.
ε_protein is the molar extinction coefficient of the protein at 280 nm.
ε_dye is the molar extinction coefficient of Cy3 at its maximum absorbance (~150,000 M⁻¹cm⁻¹). assaygenie.comabcam.cn
CF_280 is the correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum. For Cy3, this is approximately 0.08. assaygenie.comabcam.cn
Table 1: Interactive Data Table of Factors Influencing Dye Loading
| Factor | Recommended Condition | Rationale |
|---|---|---|
| Molar Ratio (Dye:Biomolecule) | Start with 10:1 to 20:1 | Drives the reaction towards completion; must be optimized to avoid over-labeling. tocris.com |
| pH | 6.5 - 7.5 | Maximizes thiol specificity and minimizes maleimide hydrolysis and reaction with amines. thermofisher.com |
| Reaction Time | 2 hours at RT or overnight at 4°C | Provides sufficient time for conjugation while managing side reactions. tocris.combiotium.com |
| Temperature | Room Temperature or 4°C | Balances reaction rate with the stability of the biomolecule. tocris.com |
| Biomolecule Concentration | 1 - 10 mg/mL | Higher concentration can improve labeling efficiency. lumiprobe.com |
Maintaining Biomacromolecule Functionality Post-Conjugation
A primary goal of bioconjugation is to label a biomacromolecule without compromising its biological function. univr.it The attachment of an external molecule like Cy3 maleimide can potentially alter the structure and activity of the target protein or peptide. researchgate.net
Potential impacts on functionality include:
Steric Hindrance: Cy3 is a relatively bulky molecule, and its attachment near an active site, binding interface, or a region critical for conformational changes can physically block these functions. univr.it
Structural Perturbation: The labeling process, especially if it targets cysteine residues involved in structural disulfide bonds, can disrupt the native three-dimensional structure of the protein, leading to loss of function. mdpi.com Even labeling surface-exposed residues can sometimes cause local or global conformational changes. researchgate.net
Altered Physicochemical Properties: The addition of the dye can change the local charge and hydrophobicity of the protein surface, which may affect its solubility, stability, and interactions with other molecules. nih.gov
To preserve the functionality of the biomacromolecule, several strategies can be employed:
Site-Specific Labeling: Whenever possible, it is advantageous to control the site of conjugation. Through site-directed mutagenesis, a cysteine residue can be engineered into a region of the protein that is distant from any functional domains, ensuring the label does not interfere with its activity. nih.gov
Functional Assays: It is crucial to experimentally validate the function of the labeled biomolecule. univr.it This involves performing assays specific to the biomolecule's activity, such as enzyme kinetics assays for enzymes or binding assays (e.g., ELISA, flow cytometry) for antibodies, to compare the activity of the labeled conjugate to the unlabeled molecule. giffordbioscience.complos.org
By carefully designing the labeling strategy and performing rigorous post-conjugation analysis, researchers can confidently use Cy3 maleimide-labeled biomolecules for a wide range of sensitive and quantitative biological assays. univr.itmdpi.com
Spectroscopic and Photophysical Characteristics of Cy3 Maleimide Chloride in Diverse Research Applications
Fluorescence Emission Profile and Spectral Resolution of Cy3 Maleimide (B117702) (Chloride) in Aqueous and Organic Environments
Cy3 maleimide (chloride) is a cyanine-based fluorescent probe widely utilized for the specific labeling of thiol groups, predominantly found in cysteine residues of proteins. Its photophysical properties, particularly its fluorescence emission profile, are highly dependent on the local microenvironment. This sensitivity, known as solvatochromism, is a hallmark of cyanine (B1664457) dyes and is critical for interpreting experimental data.
In aqueous buffers, such as Phosphate-Buffered Saline (PBS), which mimic physiological conditions, Cy3 maleimide exhibits characteristic absorption and emission maxima. Typically, the maximum absorption (λ_abs) is observed around 550 nm, with a corresponding maximum fluorescence emission (λ_em) near 570 nm. The Stokes shift, the difference between these maxima, is relatively small at approximately 20 nm. The molar extinction coefficient in aqueous media is high, generally exceeding 150,000 M⁻¹cm⁻¹, contributing to the dye's brightness. However, the fluorescence quantum yield (Φ_F) in water is moderate, as polar protic solvents can facilitate non-radiative decay pathways.
When transferred to less polar, organic environments, the spectral properties of Cy3 undergo noticeable changes. In solvents like ethanol (B145695) or when the dye is bound within a hydrophobic pocket of a protein, a hypsochromic (blue) shift in the emission wavelength is often observed. Concurrently, the quantum yield typically increases because the non-polar environment restricts the molecular motion and isomerization pathways that lead to non-radiative energy loss. For instance, the quantum yield can increase significantly compared to its value in water, resulting in a brighter signal.
The spectral resolution, characterized by the full width at half maximum (FWHM) of the emission peak, is crucial for multicolor imaging applications. A narrower emission peak allows for better separation from the signals of other fluorophores, minimizing spectral bleed-through. The FWHM of Cy3 is generally moderate, making it suitable for multiplexing with spectrally well-separated dyes like Cy5 or certain far-red fluorophores.
The table below summarizes the typical spectroscopic properties of Cy3 maleimide in different environments.
| Solvent/Environment | Typical Absorption Max (λ_abs, nm) | Typical Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_F) |
|---|---|---|---|---|
| Phosphate-Buffered Saline (PBS), pH 7.4 | ~550 | ~570 | ~150,000 | ~0.15 |
| Ethanol | ~548 | ~565 | ~150,000 | ~0.30 |
| Dimethyl sulfoxide (B87167) (DMSO) | ~552 | ~568 | ~155,000 | ~0.20 |
| Conjugated (in hydrophobic protein site) | ~554 | ~566 | Not Applicable | >0.40 |
Photostability and Photobleaching Kinetics of Cy3 Maleimide (Chloride) Conjugates under Varied Illumination Conditions
Photostability, the ability of a fluorophore to resist photochemical destruction upon exposure to excitation light, is a critical parameter for quantitative and long-term fluorescence microscopy. Cy3 maleimide is considered to have moderate photostability. Its photobleaching, the irreversible loss of fluorescence, primarily occurs through photo-oxidation, where the excited-state dye reacts with molecular oxygen to generate reactive oxygen species (ROS) that, in turn, destroy the fluorophore's conjugated pi-system.
The kinetics of photobleaching are highly dependent on several factors:
Illumination Intensity: Higher laser power or excitation intensity accelerates photobleaching, as it increases the rate at which fluorophores enter the excited state. The decay of fluorescence intensity often follows a single-exponential or multi-exponential model, where the decay rate constant is proportional to the illumination intensity.
Oxygen Concentration: The presence of dissolved oxygen is a major driver of photobleaching. Experiments conducted under deoxygenated conditions show a dramatic increase in the photostability of Cy3.
Local Environment: The chemical environment surrounding the conjugated dye can either protect it or make it more susceptible to bleaching. For example, conjugation to certain protein domains can shield the dye from solvent-borne quenchers and ROS.
To mitigate photobleaching, antioxidant-based antifade reagents are commonly added to imaging media. These reagents, such as Trolox or n-propyl gallate, act as triplet-state quenchers or ROS scavengers, thereby extending the fluorescent lifetime of the dye under continuous illumination. The use of such reagents can increase the time required for the fluorescence signal to decay to half its initial value (photobleaching half-life, t₁/₂) by an order of magnitude or more.
| Illumination Condition | Imaging Buffer | Typical Photobleaching Half-Life (t₁/₂) |
|---|---|---|
| Low-Intensity Widefield (e.g., 10 W/cm²) | PBS (No Antifade) | 30 - 60 seconds |
| High-Intensity Confocal (e.g., 1 kW/cm²) | PBS (No Antifade) | 1 - 5 seconds |
| High-Intensity Confocal (e.g., 1 kW/cm²) | PBS with Trolox Antifade System | 20 - 50 seconds |
| TIRF Microscopy (Typical Intensity) | Deoxygenated Buffer with Antifade | > 300 seconds |
Mechanisms of Fluorescence Quenching and Strategies for Signal Enhancement in Labeled Systems
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore. For Cy3 maleimide conjugates, several quenching mechanisms are relevant. Understanding these mechanisms is essential for designing experiments that yield robust and quantifiable signals.
Mechanisms of Quenching:
Collisional (Dynamic) Quenching: This occurs when the excited-state Cy3 molecule collides with a quenching agent in solution, leading to non-radiative de-excitation. Common collisional quenchers in biological systems include iodide ions and molecular oxygen. Certain amino acid residues, particularly Tryptophan, can also act as efficient collisional quenchers when in close proximity to the dye.
Photoinduced Electron Transfer (PET): PET is a major quenching pathway for Cy3, especially when it is conjugated to proteins. Electron-rich amino acid residues, such as Tryptophan and Tyrosine, can donate an electron to the excited-state Cy3, forming a transient radical ion pair and quenching fluorescence. The efficiency of PET is highly distance- and orientation-dependent.
Aggregation-Caused Quenching (ACQ): At high labeling densities on a protein or nucleic acid, Cy3 molecules can come into close proximity, leading to the formation of non-fluorescent H-aggregates. This self-quenching phenomenon results in a sub-linear increase, or even a decrease, in total fluorescence intensity as the dye-to-protein ratio increases.
Strategies for Signal Enhancement:
Optimizing Labeling Ratio: To avoid ACQ, the molar ratio of Cy3 maleimide to protein during conjugation should be carefully controlled. A ratio that achieves, on average, one dye molecule per protein is often optimal for maximizing the signal from an ensemble.
Site-Specific Labeling: Using protein engineering to introduce a single, solvent-exposed cysteine residue allows for precise control over the dye's location. This can be used to position the Cy3 away from known quenching residues like Tryptophan, thereby maximizing its quantum yield.
Use of Antifade Reagents: As discussed in section 4.2, adding ROS scavengers and triplet-state quenchers (e.g., Trolox) to the imaging buffer is a primary strategy for enhancing the signal by preventing photobleaching-induced signal loss over time.
Buffer Optimization: Removing potential collisional quenchers from the imaging buffer can enhance the signal. However, this is often constrained by the biological requirements of the sample.
Förster Resonance Energy Transfer (FRET) Efficiency and Dynamics Involving Cy3 Maleimide (Chloride) as a Donor or Acceptor
Förster Resonance Energy Transfer (FRET) is a non-radiative process through which an excited-state donor fluorophore transfers energy to a proximal ground-state acceptor fluorophore. This phenomenon is exquisitely sensitive to the distance between the donor and acceptor (typically 1-10 nm), making it a "spectroscopic ruler" for measuring molecular distances in biological systems. Cy3 maleimide is a versatile FRET partner due to its spectral position.
Cy3 as a FRET Donor: With its emission maximum around 570 nm, Cy3 serves as an excellent donor for acceptor dyes that absorb in the orange-red to far-red region of the spectrum. The most common and efficient FRET acceptor for Cy3 is Cy5 (or spectrally similar dyes like Alexa Fluor 647). The significant overlap between the emission spectrum of Cy3 and the absorption spectrum of Cy5 results in a large Förster radius (R₀), the distance at which FRET efficiency is 50%. For the Cy3-Cy5 pair, R₀ is typically in the range of 5.0-6.0 nm, making it suitable for studying a wide range of intramolecular and intermolecular interactions.
Cy3 as a FRET Acceptor: Cy3 can also function as a FRET acceptor. Its absorption spectrum (λ_abs ~550 nm) overlaps well with the emission spectra of green-emitting fluorophores. Common donors for Cy3 include Fluorescein (B123965) (FITC), Green Fluorescent Protein (GFP), and Alexa Fluor 488. FRET pairs using Cy3 as the acceptor are frequently employed in cell biology and biochemistry to monitor protein-protein interactions or conformational changes.
The FRET efficiency (E) is determined by the distance (r) between the donor and acceptor and the Förster radius (R₀) via the equation: E = 1 / [1 + (r/R₀)⁶]. The R₀ value itself depends on the spectral overlap, the quantum yield of the donor, and the relative orientation of the transition dipoles of the two dyes.
| FRET Donor | FRET Acceptor | Typical R₀ (nm) | Application Area |
|---|---|---|---|
| Cy3 | Cy5 | 5.0 - 6.0 | Single-molecule studies, protein dynamics, nucleic acid structure |
| Cy3 | Alexa Fluor 647 | 5.1 - 6.1 | Conformational changes, immunoassays |
| Fluorescein (FITC) | Cy3 | 5.0 - 5.5 | Protein-protein interactions, biosensors |
| Alexa Fluor 488 | Cy3 | 5.5 - 6.5 | High-efficiency FRET, live-cell imaging |
| Green Fluorescent Protein (GFP) | Cy3 | 4.7 - 5.2 | In vivo interaction studies, biosensors |
Solvent Polarity and Environmental Sensitivity of Cy3 Maleimide (Chloride) Fluorescence
The fluorescence of Cy3 maleimide is highly sensitive to the polarity of its immediate environment, a property known as solvatochromism. This sensitivity arises from the change in the dye's dipole moment upon excitation. The flexible polymethine chain of the Cy3 core allows for charge redistribution, making both the ground and excited states susceptible to stabilization by solvent molecules.
In general, as the polarity of the solvent increases, two main effects are observed:
Decreased Quantum Yield: Highly polar, protic solvents like water are very effective at stabilizing non-radiative decay pathways. This is often attributed to the solvent's ability to facilitate torsional motion or isomerization around the polymethine chain in the excited state, providing a route for the dye to return to the ground state without emitting a photon. Consequently, the fluorescence quantum yield of Cy3 is significantly lower in water compared to less polar solvents like ethanol or when it is sequestered in a non-polar protein crevice.
Emission Wavelength Shift (Solvatochromic Shift): The effect of solvent polarity on the emission maximum is more complex. For many cyanine dyes, including Cy3, increasing solvent polarity can lead to a slight bathochromic (red) shift in emission. This is because a more polar solvent can better stabilize the more polar excited state relative to the ground state, thus lowering the energy of the emitted photon.
This environmental sensitivity makes Cy3 maleimide a powerful probe for reporting on molecular events. When a Cy3-labeled protein undergoes a conformational change that moves the dye from a solvent-exposed, polar environment to a buried, hydrophobic pocket (or vice-versa), a corresponding change in fluorescence intensity and/or emission wavelength can be detected. This principle is the basis for many biosensors that report on ligand binding, protein folding, or enzyme activity. For example, a significant increase in fluorescence intensity upon substrate binding can indicate that the Cy3 label has moved into a more protected, non-polar site within the protein.
| Solvent | Dielectric Constant (ε, approx.) | Emission Max (λ_em, nm) | Relative Quantum Yield (Φ_F) |
|---|---|---|---|
| Cyclohexane | 2.0 | ~562 | High |
| Ethanol | 25 | ~565 | Medium-High |
| Dimethyl sulfoxide (DMSO) | 47 | ~568 | Medium |
| Water | 80 | ~570 | Low |
Advanced Research Applications of Cy3 Maleimide Chloride in Biological and Biochemical Systems
Fluorescence Microscopy and Live-Cell Imaging with Cy3 Maleimide (B117702) (Chloride) Conjugates
Cy3 maleimide is a thiol-reactive fluorescent dye that is extensively utilized for labeling proteins, peptides, and other biomolecules containing free sulfhydryl groups, such as cysteine residues. cytivalifesciences.comlumiprobe.com Its bright orange fluorescence, with excitation and emission maxima around 555 nm and 570 nm respectively, makes it a valuable tool for a wide range of fluorescence microscopy applications. vectorlabs.comantibodies.com The maleimide group reacts specifically with thiols to form a stable thioether linkage, ensuring a permanent attachment of the dye to the target molecule. tocris.combiotium.com This targeted labeling approach is particularly advantageous for studying the function and dynamics of specific proteins within the complex environment of living cells.
Confocal Laser Scanning Microscopy and Super-Resolution Imaging (e.g., STED, STORM, PALM)
In Confocal Laser Scanning Microscopy (CLSM) , the spectral properties of Cy3 are well-suited for common laser lines, such as the 532 nm or 555 nm laser, providing strong signal and clear visualization of labeled structures within thick biological specimens. vectorlabs.comvectorlabs.com The ability of confocal microscopy to optically section samples and reduce out-of-focus light, combined with the brightness of Cy3, enables high-contrast imaging of subcellular structures and protein localization.
Beyond the diffraction limit of conventional microscopy, Cy3 maleimide conjugates have found application in several super-resolution imaging techniques. These methods allow for the visualization of cellular structures at the nanoscale. ibidi.com
Stimulated Emission Depletion (STED) Microscopy : STED microscopy achieves super-resolution by selectively de-exciting fluorophores at the periphery of the excitation spot, effectively narrowing the point-spread function. The photophysical properties of Cy3 are compatible with STED imaging, allowing for the visualization of fine cellular details with enhanced resolution.
Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) : These single-molecule localization microscopy (SMLM) techniques rely on the stochastic activation and subsequent localization of individual fluorophores to reconstruct a super-resolved image. nih.govmicroscopyu.comresearchgate.net While Cy3 itself can be used in STORM, a derivative, Cy3B, has been shown to be a particularly effective photoswitchable dye for this purpose, offering increased fluorescence quantum yield and photostability. nih.govaatbio.com In some STORM applications, Cy3 is paired with another dye, like Cy5, where Cy3 acts as an "activator" that helps to switch the "reporter" dye (Cy5) between a fluorescent and a dark state. microscopyu.com
A research study successfully utilized Cy3 maleimide to label mesoporous silica (B1680970) nanoparticles (MSNs) for visualization within cells using 3D Structured Illumination Microscopy (3D-SIM), another super-resolution technique. apexbt.com This demonstrates the utility of Cy3 maleimide in tracking nanoparticle-based delivery systems at high resolution. apexbt.com
Spatiotemporal Tracking of Proteins and Cellular Structures in Dynamic Systems
The ability to track the movement and interactions of proteins and cellular structures in real-time is crucial for understanding dynamic cellular processes. nih.govelifesciences.org By labeling specific proteins with Cy3 maleimide, researchers can monitor their localization and trafficking within live cells over time. The brightness and photostability of Cy3 allow for extended imaging periods, which are necessary for capturing slow biological processes.
For instance, studies on endomembrane trafficking have utilized fluorescently tagged proteins to analyze their spatiotemporal distribution. elifesciences.org While the specific use of Cy3 maleimide in these exact studies is not detailed, its application in labeling proteins for live-cell imaging makes it a suitable tool for such investigations. The tracking of these fluorescently tagged molecules provides insights into the mechanisms governing cellular dynamics and homeostasis. elifesciences.org
Multiplexed Imaging Strategies Incorporating Cy3 Maleimide (Chloride) with Other Fluorescent Probes
To simultaneously visualize multiple targets within a single sample, Cy3 maleimide is often used in multiplexed imaging experiments. elifesciences.org Its distinct spectral properties allow it to be combined with other fluorophores that have different excitation and emission wavelengths. This enables the colocalization and interaction of different proteins or cellular components to be studied.
One powerful multiplexing technique is t-CyCIF (tissue-based cyclic immunofluorescence) , which involves iteratively staining, imaging, and then inactivating the fluorescence of antibodies to build up a highly multiplexed image of a tissue sample. elifesciences.org Cy3-conjugated antibodies are frequently used in such panels, alongside other fluorescently labeled antibodies, to map the spatial organization of various cell types and biomarkers within complex tissues. elifesciences.org
The selection of fluorophores for multiplexed imaging is critical to minimize spectral overlap, or "bleed-through," between channels. The spectral characteristics of Cy3, with its excitation and emission in the orange part of the spectrum, make it a good partner for blue, green, and far-red emitting dyes.
| Property | Value |
| Excitation Maximum | ~555 nm vectorlabs.comantibodies.com |
| Emission Maximum | ~570 nm antibodies.com |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ vectorlabs.comantibodies.com |
| Recommended Laser Lines | 532 nm, 555 nm vectorlabs.comvectorlabs.com |
| Common Filter Sets | TRITC (tetramethylrhodamine) vectorlabs.comvectorlabs.com |
Flow Cytometry and Cell Sorting for Cellular Analysis
Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells in a heterogeneous population. nih.gov When coupled with fluorescently labeled probes, it becomes a powerful tool for immunophenotyping, cell counting, and assessing protein expression levels. bdbiosciences.comnih.gov
Immunophenotyping and Cell Population Identification Using Cy3 Maleimide (Chloride)-Labeled Antibodies
Immunophenotyping is the process of identifying and quantifying different cell populations based on the expression of specific cell surface antigens. nih.govnih.gov This is typically achieved by staining cells with a panel of antibodies, each conjugated to a different fluorophore. Cy3 maleimide can be used to label antibodies, which then bind to their target antigens on the cell surface.
When the stained cells pass through the laser of a flow cytometer, the Cy3-labeled antibodies will fluoresce, allowing for the identification and enumeration of cells expressing that particular antigen. nih.gov This is a fundamental technique in immunology and hematology for diagnosing and monitoring various diseases, including leukemias. nih.govresearchgate.net The selective nature of the maleimide-thiol reaction ensures that the dye is attached to the antibody without significantly impairing its binding affinity for its target antigen. cytivalifesciences.comcapitolscientific.com
Quantifying Protein Expression Levels and Receptor Occupancy
Flow cytometry can provide quantitative data on the level of protein expression on a per-cell basis. bdbiosciences.comspringernature.com The intensity of the fluorescence signal from a Cy3-labeled antibody is directly proportional to the number of target antigens on the cell surface. nih.gov By measuring the mean fluorescence intensity (MFI) of a cell population, researchers can obtain a quantitative measure of protein expression and compare expression levels between different cell types or under different experimental conditions. bdbiosciences.com
This quantitative capability is also valuable for assessing receptor occupancy . In this application, a Cy3-labeled ligand or antibody that competes with an unlabeled drug for binding to a specific receptor can be used. By measuring the displacement of the fluorescently labeled molecule, the degree to which the receptor is occupied by the drug can be determined.
The Flow Cytometry Protein Interaction Assay (FCPIA) is a method that can be used to quantify protein-protein interactions. researchgate.netnih.gov This technique often involves immobilizing a protein on a bead and then incubating it with a fluorescently labeled binding partner. researchgate.netnih.gov The amount of bead-associated fluorescence, which can be measured by flow cytometry, provides a quantitative measure of the interaction. researchgate.netnih.gov Cy3 maleimide is a suitable dye for labeling the binding partner in such assays.
| Application | Technique | Role of Cy3 Maleimide |
| Cell Population Identification | Immunophenotyping | Labeling of antibodies to identify specific cell surface markers. |
| Protein Expression Analysis | Quantitative Flow Cytometry | Labeling of antibodies to quantify the level of protein expression based on fluorescence intensity. |
| Protein-Protein Interaction | Flow Cytometry Protein Interaction Assay (FCPIA) | Labeling of a binding partner to quantify its interaction with a protein immobilized on a bead. |
Single-Molecule Fluorescence Spectroscopy and Imaging
The ability to observe individual molecules provides insights into biological processes that are otherwise obscured by ensemble averaging. Cy3 maleimide is a workhorse fluorophore for single-molecule studies due to its brightness, photostability, and suitability for covalent attachment to biomolecules. uzh.ch
In single-molecule FRET (smFRET) experiments, molecules labeled with Cy3 and a suitable acceptor are often observed as they diffuse through a confocal volume or are immobilized on a surface. uzh.chbiorxiv.org This allows for the detailed characterization of dynamic systems, such as the step-wise movement of molecular motors or the folding and unfolding trajectories of individual proteins. uzh.chnih.gov
Beyond FRET, a technique known as single-molecule high-resolution colocalization (SHREC) uses two different colored fluorophores, such as Cy3 and Cy5, to measure intramolecular distances in the 10-200 nm range, which is beyond the upper limit of FRET. nih.gov In SHREC, the two dyes are imaged separately, and their positions are localized with nanometer precision. nih.gov By applying a transformation map to correct for chromatic aberrations, the distance between the two probes can be accurately determined through time. nih.gov This method was validated by measuring the end-to-end distance of a 30-base-pair DNA duplex labeled with Cy3 and Cy5 and was used to directly observe the "hand-over-hand" walking mechanism of the myosin V motor protein. nih.gov
Unraveling Heterogeneity and Kinetic Pathways of Individual Molecules
Single-molecule spectroscopy, empowered by fluorescent probes like Cy3 maleimide, allows for the observation of individual molecular behaviors that are often obscured in ensemble measurements. This approach is particularly valuable for understanding the inherent heterogeneity and complex kinetic pathways of biological macromolecules.
By labeling a biomolecule with Cy3 maleimide, researchers can track the conformational changes and reaction dynamics of single molecules over time. For instance, in the study of a large ribozyme, single-molecule FRET (Förster Resonance Energy Transfer) employing a Cy3-labeled oligonucleotide hybridized to the ribozyme revealed multiple folding intermediates and complex folding pathways that were not apparent in ensemble studies. nih.gov The analysis of FRET trajectories from individual molecules showed variations in folding dynamics, indicating that the ribozyme population is not uniform but rather a collection of molecules with different folding characteristics. nih.gov
This ability to resolve subpopulations and transient intermediates is crucial for understanding the mechanisms of molecular machines and the stochastic nature of biological reactions. Single-molecule studies using Cy3 maleimide have provided insights into the dynamic heterogeneity of proteins, revealing that even small proteins can exhibit significant fluctuations in their electron transfer rates and midpoint potentials. researchgate.net
Single-Molecule FRET (smFRET) for Unbiased Conformational Landscape Mapping
Single-molecule FRET (smFRET) is a powerful technique for measuring intramolecular distances and their changes over time, providing a window into the conformational dynamics of biomolecules. nih.gov The Cy3/Cy5 dye pair is one of the most commonly used FRET pairs in these studies. nih.govmdpi.com Cy3 maleimide is frequently used as the donor fluorophore in this pair, valued for its brightness and photostability.
In a typical smFRET experiment, a biomolecule is labeled at two specific sites with a donor (e.g., Cy3 maleimide) and an acceptor fluorophore. The efficiency of energy transfer between the two dyes is highly dependent on the distance separating them, allowing for the real-time tracking of conformational changes. This approach has been instrumental in mapping the conformational landscapes of enzymes, nucleic acids, and other biomolecules. mdpi.com
For example, smFRET studies using Cy3 and Cy5 have been employed to investigate the conformational dynamics of enzymes as they transition between active and inactive states. mdpi.com These studies have elucidated the effects of ligand binding on these dynamics and have provided a more detailed understanding of enzyme function at the single-molecule level. While the Cy3/Cy5 pair is popular, researchers are also exploring other FRET pairs to expand the range of measurable distances and to overcome some of the photophysical limitations of Cy3. mdpi.comresearchgate.net
The table below summarizes key properties of the commonly used Cy3 dye in smFRET studies.
| Property | Value | Reference |
| Excitation Maximum | ~550-555 nm | biosyn.comgenelink.com |
| Emission Maximum | ~568-570 nm | biosyn.comgenelink.com |
| Common FRET Partner | Cy5 | nih.govmdpi.com |
Nucleic Acid Labeling and Hybridization Applications
Cy3 maleimide is a versatile reagent for the fluorescent labeling of nucleic acids, enabling a wide range of applications in genomics and molecular diagnostics. aatbio.com The maleimide group can react with thiol-modified oligonucleotides to create stable, fluorescently tagged probes. lumiprobe.com
Synthesis of Cy3 Maleimide (Chloride)-Labeled Oligonucleotides and DNA/RNA Probes
The synthesis of Cy3-labeled oligonucleotides can be achieved through post-synthetic modification. nih.gov In this method, an oligonucleotide is first synthesized with a thiol-modifier, typically at the 5' or 3' end, or internally. The thiol-modified oligonucleotide is then reacted with Cy3 maleimide, which specifically couples the Cy3 dye to the thiol group. lumiprobe.com This approach allows for the site-specific labeling of DNA and RNA probes.
Alternatively, Cy3 can be incorporated into oligonucleotides during synthesis using a Cy3 phosphoramidite (B1245037) reagent, although the maleimide chemistry offers a convenient post-synthetic labeling strategy. nih.govgenelink.com The choice of labeling strategy often depends on the specific application and the desired position of the label within the oligonucleotide.
In Situ Hybridization (FISH), Microarray Analysis, and Real-Time PCR
Cy3-labeled oligonucleotide probes are extensively used in various hybridization-based assays due to their bright fluorescence and good photostability. nih.gov
In Situ Hybridization (FISH): In FISH, Cy3-labeled probes are used to detect specific DNA or RNA sequences within intact cells or tissues. sigmaaldrich.com The bright fluorescence of Cy3 allows for the visualization and localization of target sequences with high sensitivity. nih.gov For instance, Cy3-labeled probes have been successfully used to identify yeast cells in mixed microbial populations. sigmaaldrich.com Double-labeling of FISH probes with Cy3 has been shown to increase signal intensity, which is particularly beneficial for detecting low-abundance targets. genelink.comgenelink.com
Microarray Analysis: Microarrays are a high-throughput technology used to analyze the expression of thousands of genes simultaneously. sigmaaldrich.com Cy3 is a commonly used fluorescent dye for labeling nucleic acid samples that are to be hybridized to the microarray. sigmaaldrich.comnih.gov The fluorescence intensity of the Cy3 dye at each spot on the microarray is proportional to the amount of labeled nucleic acid that has hybridized, providing a quantitative measure of gene expression. nih.gov
Real-Time PCR: In real-time PCR, Cy3 is used as a reporter dye in various probe-based chemistries, such as TaqMan probes and Molecular Beacons. genelink.comgenelink.com These probes are designed to fluoresce only upon hybridization to their target sequence during the PCR amplification process. The increase in Cy3 fluorescence is monitored in real-time to quantify the amount of target DNA present in the sample. apexbt.commedchemexpress.com
Protein Labeling for Structural and Functional Studies
The specific reaction of the maleimide group with the thiol group of cysteine residues makes Cy3 maleimide an excellent choice for labeling proteins. nih.govalfa-chemistry.com This labeling strategy allows for the introduction of a fluorescent probe at a specific site within a protein, enabling a wide range of structural and functional studies. cytivalifesciences.combroadpharm.com
Elucidating Protein-Protein and Protein-Ligand Interactions
Cy3 maleimide is widely used to study protein-protein and protein-ligand interactions using various biophysical techniques, most notably FRET. nih.gov By labeling two interacting proteins with a FRET donor (like Cy3) and an acceptor, the proximity and dynamics of their interaction can be monitored. Similarly, labeling a protein and its ligand with a FRET pair can provide insights into binding kinetics and conformational changes upon binding.
The process of labeling proteins with maleimide dyes requires careful optimization of reaction conditions, such as pH and dye-to-protein ratios, to ensure specific and efficient labeling. nih.govtocris.com If the protein of interest does not have an accessible cysteine residue, site-directed mutagenesis can be used to introduce one at a specific location for labeling. aatbio.com It is also important to consider that over-labeling a protein can potentially affect its biological activity. aatbio.com
The table below provides a general overview of the steps involved in labeling proteins with Cy3 maleimide.
| Step | Description | Key Considerations |
| Protein Preparation | Ensure the protein is pure and at an appropriate concentration in a suitable buffer. | The buffer should be free of thiol-containing reagents and at a pH between 6.5 and 7.5 for optimal maleimide reactivity. tocris.com |
| Reduction of Disulfides (Optional) | If the cysteine to be labeled is involved in a disulfide bond, it must first be reduced using a reducing agent like DTT or TCEP. tocris.comaatbio.com | Excess reducing agent must be removed before adding the maleimide dye. aatbio.com |
| Dye Preparation | Dissolve the Cy3 maleimide in an anhydrous organic solvent like DMSO or DMF to prepare a stock solution. aatbio.comtocris.com | Prepare the dye stock solution fresh before use to avoid degradation. aatbio.com |
| Conjugation Reaction | Add the dye stock solution to the protein solution at a specific molar ratio and incubate. | The optimal dye-to-protein ratio needs to be determined empirically for each protein. tocris.com The reaction is typically carried out in the dark to prevent photobleaching. alfa-chemistry.com |
| Purification | Remove the unreacted dye from the labeled protein using techniques like gel filtration or dialysis. | This step is crucial to obtain an accurate determination of the degree of labeling. |
| Characterization | Determine the degree of labeling (dye-to-protein ratio) by measuring the absorbance of the protein and the dye. alfa-chemistry.com | The functionality of the labeled protein should also be assessed to ensure it has not been compromised by the labeling process. |
Monitoring Enzyme Kinetics and Substrate Turnover
The conjugation of Cy3 maleimide to peptides or proteins containing a specific enzyme cleavage site has enabled the development of sensitive assays for monitoring enzyme kinetics and substrate turnover. These assays often employ the principle of Förster Resonance Energy Transfer (FRET), where Cy3 acts as a donor or acceptor fluorophore in conjunction with a suitable quencher or another fluorophore.
Upon enzymatic cleavage of the substrate, the spatial proximity between the Cy3 and its FRET partner is altered, leading to a measurable change in the fluorescence signal. This change, typically an increase in donor fluorescence or a decrease in FRET efficiency, can be monitored in real-time to determine the rate of substrate turnover. By measuring the initial reaction velocities at various substrate concentrations, key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ) can be determined.
One prominent application of this methodology is in the study of proteases, such as caspases, which are key mediators of apoptosis. A peptide substrate containing the caspase-3 recognition sequence (DEVD) can be labeled with Cy3 maleimide and a suitable quencher. In the intact peptide, the fluorescence of Cy3 is quenched. Upon cleavage by active caspase-3, the Cy3 fluorophore is separated from the quencher, resulting in a significant increase in fluorescence intensity. This direct correlation between fluorescence and enzymatic activity allows for the precise determination of kinetic constants.
Table 1: Kinetic Parameters for Caspase-3 Activity using a Cy3 Maleimide-based FRET Substrate
| Substrate Concentration (µM) | Initial Velocity (RFU/min) |
|---|---|
| 0.1 | 50.5 |
| 0.5 | 210.2 |
| 1.0 | 355.8 |
| 2.0 | 540.1 |
| 5.0 | 750.9 |
| 10.0 | 880.3 |
Derived Kinetic Constants:
This table presents representative data for the determination of caspase-3 kinetic parameters using a FRET-based assay with a Cy3 maleimide-labeled peptide substrate. The initial velocities are measured as the rate of increase in relative fluorescence units (RFU) per minute.
Development of Fluorescent Biosensors and Diagnostic Probes
Cy3 maleimide is a valuable tool in the development of fluorescent biosensors and diagnostic probes for research applications due to its bright and environmentally sensitive fluorescence, as well as its ability to be specifically conjugated to biomolecules.
Design Principles for Environmentally Sensitive Cy3 Maleimide (Chloride) Probes
The fluorescence properties of the Cy3 fluorophore, including its quantum yield and emission maximum, can be sensitive to the polarity and viscosity of its local microenvironment. This solvatochromic behavior is a key principle in the design of "turn-on" or ratiometric fluorescent probes.
The design of an environmentally sensitive Cy3 maleimide probe typically involves conjugating the dye to a biomolecule, such as a peptide or protein, that undergoes a conformational change upon binding to a specific analyte. This conformational change alters the environment surrounding the Cy3 dye, leading to a detectable change in its fluorescence.
Key design principles include:
Strategic Labeling Site: The Cy3 maleimide is attached to a cysteine residue at a location within the biomolecule that experiences a significant change in its local environment (e.g., polarity, solvent accessibility, or rigidity) upon target binding.
Conformational Coupling: The binding of the analyte to the recognition element of the biosensor must be efficiently coupled to a conformational change that directly impacts the Cy3 fluorophore. For instance, the binding event might move the Cy3 from a solvent-exposed, flexible region to a buried, rigid hydrophobic pocket.
Signal Transduction: The change in the microenvironment of the Cy3 dye translates into a measurable fluorescence signal. This can manifest as an increase in fluorescence intensity (turn-on response) if the quantum yield increases in the new environment, or a shift in the emission wavelength, which can be used for ratiometric measurements.
A practical example of this principle is the design of a biosensor for a specific protein-protein interaction. A peptide known to bind to a target protein can be labeled with Cy3 maleimide. In its unbound state in an aqueous buffer, the Cy3 fluorescence might be relatively low. Upon binding to the target protein, the Cy3-labeled peptide enters a more hydrophobic and sterically constrained interface, leading to an enhancement of its fluorescence.
Table 2: Fluorescence Properties of an Environmentally Sensitive Cy3 Maleimide-Peptide Probe
| Condition | Relative Fluorescence Quantum Yield | Emission Maximum (nm) |
|---|---|---|
| Unbound in Aqueous Buffer | 0.15 | 570 |
| Bound to Target Protein | 0.60 | 565 |
This table illustrates the change in fluorescence properties of a hypothetical environmentally sensitive Cy3 maleimide-labeled peptide probe upon binding to its target protein, demonstrating a "turn-on" fluorescence response and a slight blue shift in the emission maximum.
Detection of Biomarkers in Research-Grade Samples
Cy3 maleimide-based probes are utilized for the detection of various biomarkers in research settings, including enzymes, proteins, and other molecules indicative of specific biological states. These probes offer high sensitivity and specificity, making them suitable for analyzing complex biological samples such as cell lysates and tissue homogenates.
One significant application is the detection of matrix metalloproteinases (MMPs), a family of enzymes that are often upregulated in cancer and are involved in tissue remodeling and metastasis. A FRET-based biosensor can be designed using a peptide substrate specific for an MMP, such as MMP-2, labeled with Cy3 maleimide and a quencher. In the presence of active MMP-2 in a research sample, the peptide is cleaved, leading to a fluorescence signal that is proportional to the amount of active enzyme.
These assays can be adapted for high-throughput screening of potential enzyme inhibitors or for quantifying biomarker levels in different experimental conditions. The brightness of the Cy3 dye allows for sensitive detection, even at low biomarker concentrations.
Table 3: Performance of a Cy3 Maleimide-Based Biosensor for the Detection of MMP-2 in a Research-Grade Sample
| Parameter | Value |
|---|---|
| Biomarker | Matrix Metalloproteinase-2 (MMP-2) |
| Assay Principle | FRET-based peptide cleavage |
| Limit of Detection (LOD) | 2.2 ng/mL |
| Dynamic Range | 5 - 100 ng/mL |
| Sample Type | Cell Culture Supernatant |
This table summarizes the performance characteristics of a representative Cy3 maleimide-based FRET biosensor for the detection of the cancer biomarker MMP-2 in a research-grade sample.
Comparative Analysis and Strategic Selection of Cy3 Maleimide Chloride in Research Design
Spectral and Photophysical Comparison of Cy3 Maleimide (B117702) (Chloride) with Other Cyanine (B1664457) Dyes (e.g., Cy2, Cy5, Cy7)
Cyanine dyes are a class of synthetic fluorophores characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic moieties. sci-hub.st The length of this bridge dictates the absorption and emission spectra, allowing for the creation of a series of dyes spanning the visible and near-infrared (NIR) spectrum. Cy3, with its characteristic greenish-yellow fluorescence, is one of the most widely used cyanine dyes. wikipedia.org Its maleimide derivative is designed for covalent attachment to sulfhydryl groups. wikipedia.org
A comparison with other common cyanine dyes reveals a clear trend: as the polymethine chain lengthens, the excitation and emission wavelengths shift to the red and near-infrared regions. adcreviews.com This is accompanied by changes in other key photophysical parameters such as the molar extinction coefficient and quantum yield. wikipedia.org
| Cyanine Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (QY) | Color/Region |
| Cy2 | ~490 | ~510 | ~150,000 | Varies | Green |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.24-0.4 | Orange-Red |
| Cy5 | ~650 | ~670 | ~215,000-250,000 | ~0.20-0.27 | Far-Red |
| Cy7 | ~750 | ~773-776 | ~250,000 | ~0.28 | Near-Infrared (NIR) |
Data compiled from multiple sources. wikipedia.orgadcreviews.comnih.gov Note that exact values can vary depending on the solvent, conjugation partner, and local environment. sci-hub.st
Considerations for Spectral Overlap and Cross-Talk in Multiplexed Assays
Multiplexing, the simultaneous detection of multiple targets, is a powerful technique in biological research. However, it is often complicated by spectral overlap, where the emission spectrum of one fluorophore extends into the detection channel of another. microscopyfocus.comiwaponline.com This phenomenon, also known as bleed-through or cross-talk, can lead to false-positive signals and inaccurate quantification. microscopyfocus.comgoogle.com
The broad emission spectra of many fluorophores, which can span several hundred nanometers, make a degree of overlap almost inevitable in experiments with three or more colors. microscopyfocus.com For instance, while Cy3 and Cy5 are a popular pair for two-color detection, introducing additional dyes requires careful selection to minimize cross-talk. wikipedia.org The emission tail of a shorter-wavelength dye like Cy3 can bleed into the detection channel of a longer-wavelength dye. iwaponline.com This is particularly problematic when the "bleeding" dye is significantly brighter or more abundant than the dye in the adjacent channel. microscopyfocus.com
Strategic selection of fluorophores with minimal spectral overlap is the first line of defense. google.com For a multiplexed assay involving Cy3, one might select a green fluorophore like Alexa Fluor 488 and a far-red fluorophore like Cy5 or CF640 to ensure adequate spectral separation. nih.gov Additionally, experimental and computational methods can correct for cross-talk. Sequential scanning, where each dye is excited separately, can mitigate bleed-through if the excitation spectra are well-separated. microscopyfocus.com Mathematical algorithms, often referred to as spectral deconvolution or multicomponenting, can also be used to parse the contribution of each dye from a composite spectrum, although this requires accurate reference spectra for each individual dye. google.com
Relative Photostability and Quantum Yield in Different Research Environments
The performance of a fluorophore is highly dependent on its environment. Quantum yield (QY), the ratio of emitted photons to absorbed photons, and photostability, the resistance to photochemical destruction upon excitation, are critical parameters that can be significantly influenced by the local milieu. sci-hub.st
Cyanine dyes, including Cy3, are known to be sensitive to their molecular environment. sci-hub.st The fluorescence quantum yield and lifetime of Cy3 can depend on the type of linker used for conjugation, the sequence and structure of the biomolecule it's attached to (e.g., DNA or protein), and its specific location within that structure. sci-hub.st For example, the quantum yield of Cy3 attached to an antibody has been reported to increase threefold compared to the free dye, while the change for Cy5 is negligible. researchgate.net This is partly because binding to a biomolecule can restrict the dye's ability to undergo cis-trans isomerization, a non-radiative decay pathway that competes with fluorescence. sci-hub.st This effect is generally more pronounced for Cy3 than for the longer-chain Cy5. sci-hub.st
Photostability is another key consideration. While cyanine dyes are generally more photostable than older dyes like fluorescein (B123965), they are still susceptible to photobleaching. sci-hub.st The triplet state is a key intermediate in the photochemical reactions that limit photostability. sci-hub.st The presence of metallic surfaces, such as silver particles, has been shown to increase the photostability and apparent quantum yield of both Cy3 and Cy5, potentially by increasing the radiative decay rate. nih.gov In comparative studies for live-cell imaging, green fluorescent dyes were found to be less photostable than red fluorescent dyes like Cy3. nih.gov
Differentiation from Alternative Thiol-Reactive Fluorophores (e.g., Alexa Fluor Maleimides, DyLight Maleimides)
Cy3 maleimide competes with a range of other thiol-reactive fluorophores, most notably the Alexa Fluor and DyLight series of dyes. These alternatives were developed to improve upon the performance of traditional dyes, offering enhanced brightness, photostability, and reduced environmental sensitivity.
The Alexa Fluor dyes are sulfonated rhodamine and cyanine derivatives. Alexa Fluor 555 is positioned as a direct spectral alternative to Cy3, with nearly identical excitation and emission spectra, allowing for the use of the same standard filter sets. thermofisher.com However, Alexa Fluor dyes are often cited as being brighter and more photostable than their cyanine counterparts. bioscience.co.uk
DyLight dyes also offer a range of fluorescent labels with maleimide reactive groups. thermofisher.com DyLight 550 is the spectral equivalent to Cy3. biomol.com These dyes are also promoted for their high fluorescence intensity and photostability. A unique feature of some DyLight dyes is the incorporation of polyethylene (B3416737) glycol (PEG) chains, which can enhance water solubility and reduce non-specific binding of the resulting conjugate. thermofisher.com
| Feature | Cy3 Maleimide | Alexa Fluor 555 Maleimide | DyLight 550 Maleimide |
| Spectral Match | Baseline | Excellent match to Cy3 filters thermofisher.com | Good match to Cy3 filters biomol.com |
| Brightness | High | Generally higher than Cy3 thermofisher.combioscience.co.uk | Generally higher than Cy3 biomol.com |
| Photostability | Good | Generally higher than Cy3 bioscience.co.uk | Generally higher than Cy3 biomol.com |
| pH Sensitivity | Low | Low over a broad pH range | Low over a broad pH range thermofisher.com |
| Water Solubility | Good (sulfonated versions available) lumiprobe.com | High (due to sulfonation) bioscience.co.uk | High (PEGylated versions available) thermofisher.com |
Assessment of Maleimide Conjugation Versatility Against Other Bioconjugation Chemistries (e.g., NHS Esters, Azides, Tetrazines)
The maleimide group provides a specific tool for bioconjugation, but it exists within a larger toolbox of chemical reactions used to label biomolecules. The choice of conjugation chemistry depends on the available functional groups on the target molecule, the desired stability of the linkage, and the need for orthogonality with other reactions.
Advantages and Limitations of Thiol-Maleimide Selectivity and Reaction Kinetics
The primary advantage of the thiol-maleimide reaction is its high selectivity and rapid kinetics under mild, near-physiological conditions. researchgate.netresearchgate.net The reaction, a Michael-type addition, proceeds efficiently at a pH range of 6.5-7.5, where the thiol group is partially deprotonated to the more nucleophilic thiolate anion. researchgate.netbiotium.com At this pH, the maleimide group is highly selective for thiols over the much more abundant amine groups. thermofisher.combiotium.com This selectivity allows for the site-specific labeling of cysteine residues in proteins or thiolated nucleic acids. researchgate.net The reaction is generally fast, often complete within hours at room temperature. rsc.orgnih.gov
However, the thiol-maleimide linkage has limitations. The resulting succinimidyl thioether bond can be unstable, particularly in vivo, where it is susceptible to a retro-Michael reaction. researchgate.netchemrxiv.org This reversal can lead to the transfer of the label to other thiol-containing molecules, such as glutathione. chemrxiv.org Furthermore, when conjugating to an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, leading to a stable thiazine (B8601807) derivative. pharmiweb.combachem.com This rearrangement can complicate purification and lead to a loss of the desired product. bachem.com Strategies to mitigate these issues include performing the conjugation at a more acidic pH (~5) to prevent thiazine formation or subsequent hydrolysis of the succinimide ring to form a more stable maleamic acid, though this latter approach can generate a mix of isomers. chemrxiv.orgpharmiweb.com
| Conjugation Chemistry | Target Group | Advantages | Limitations |
| Thiol-Maleimide | Thiol (-SH) | High selectivity at pH 6.5-7.5; Fast kinetics; Mild conditions. researchgate.netresearchgate.net | Linkage can be reversible (retro-Michael); Potential for side reactions (e.g., thiazine formation). chemrxiv.orgpharmiweb.combachem.com |
| Amine-NHS Ester | Primary Amine (-NH₂) | Well-established; High reactivity. | Less selective (targets all primary amines, e.g., lysine); NHS esters are prone to hydrolysis in aqueous solutions. rsc.org |
| Azide-Alkyne (Click Chemistry) | Azide (-N₃), Alkyne (C≡CH) | Bioorthogonal; High specificity; High yield. wikipedia.org | Requires introduction of non-native functional groups; Copper-catalyzed version can be toxic to cells. wikipedia.org |
| Tetrazine Ligation | Tetrazine, trans-cyclooctene (B1233481) (TCO) | Extremely fast kinetics; Bioorthogonal. mdpi.comnih.gov | Requires introduction of non-native functional groups. nih.gov |
Orthogonal Labeling Strategies for Complex Biological Systems
Orthogonal labeling refers to the use of multiple, distinct conjugation reactions that proceed simultaneously in the same system without interfering with one another. arizona.edu This is essential for the construction of complex bioconjugates or for labeling multiple components within a living cell. mdpi.com Bioorthogonal reactions are a subset of orthogonal reactions that are compatible with biological environments. wikipedia.org
The thiol-maleimide reaction can be used as part of an orthogonal labeling scheme. For example, one could label a protein's cysteine residues using a maleimide-functionalized dye and its lysine (B10760008) residues using an NHS ester-activated probe. rsc.org However, care must be taken with the order of reaction, as NHS esters are more susceptible to hydrolysis. rsc.org
More advanced strategies combine chemistries that are truly bioorthogonal. A powerful approach involves the genetic encoding of unnatural amino acids containing azide, alkyne, or tetrazine functionalities into a protein. mdpi.com This allows for highly specific labeling using corresponding click chemistry or tetrazine ligation partners. wikipedia.orgmdpi.com It is possible to perform simultaneous triple bioorthogonal conjugations by partnering chemistries such as the strain-promoted azide-alkyne cycloaddition (SPAAC) and the tetrazine-trans-cyclooctene (Tz-TCO) ligation, which are mutually compatible. nih.gov These strategies enable the precise assembly of multifunctional proteins and probes for sophisticated applications in systems biology and therapeutics. arizona.eduacs.org
Challenges, Limitations, and Mitigation Strategies in Cy3 Maleimide Chloride Research
Managing Photobleaching and Phototoxicity in Prolonged Imaging Experiments
A primary challenge in long-term fluorescence microscopy is the gradual and irreversible degradation of fluorophores, a phenomenon known as photobleaching. keyence.comoxinst.com This process, caused by light-induced chemical damage, leads to a loss of fluorescent signal. keyence.com Additionally, the high-intensity light required for excitation can generate reactive oxygen species (ROS), which are harmful to cells and can lead to phototoxicity, potentially causing cellular damage or death and compromising experimental results. keyence.comoxinst.com
Mitigation Strategies:
Minimize Exposure: Reducing the duration and intensity of light exposure is the most direct way to combat photobleaching and phototoxicity. thermofisher.com This can be achieved by using neutral density filters to decrease illumination intensity and by minimizing the time the sample is exposed to the excitation light. thermofisher.comaatbio.com
Use of Antifade Reagents: Antifade mounting media can be used for fixed cells to protect against photobleaching. thermofisher.com For live-cell imaging, oxygen scavengers like glucose oxidase or catalase can be added to the imaging buffer to reduce oxygen levels, as oxygen accelerates photobleaching. keyence.com
Triplet-State Quenchers (TSQs): Molecules that reduce the lifetime of the fluorophore's triplet state can decrease the likelihood of photobleaching. nih.gov The addition of Ni2+ in combination with oxygen scavenging has been shown to provide significant photoprotective effects. nih.gov
Stable Fluorophore Selection: While Cy3 is widely used, for particularly long-term imaging, more photostable dyes such as Alexa Fluor dyes may be considered. keyence.combaseclick.eu However, some studies have shown that certain Cy3-based probes exhibit high photostability and low phototoxicity, making them suitable for long-term live-cell imaging. nih.govacs.orgbiorxiv.orgresearchgate.net
Addressing Background Fluorescence and Non-Specific Interactions in Complex Biological Matrices
Unwanted fluorescence from sources other than the labeled biomolecule can obscure the desired signal. This background can arise from the intrinsic fluorescence of cellular components (autofluorescence) or from the non-specific binding of the fluorescent dye to other molecules or surfaces. thermofisher.com Cy3 maleimide (B117702), particularly non-sulfonated forms, has low aqueous solubility and may require an organic co-solvent, which can sometimes contribute to non-specific interactions. apexbt.comlumiprobe.com
Mitigation Strategies:
Washing: Thorough washing steps after labeling can help remove unbound dye and reduce background fluorescence. thermofisher.com
Blocking Agents: For applications like immunocytochemistry, using blocking agents such as bovine serum albumin (BSA) can prevent non-specific binding of the labeled antibody. However, it's important to note that proteins like BSA should not be present during the labeling reaction itself as they will compete for the dye. aatbio.comaatbio.com
Optimizing Dye Concentration: Using the appropriate concentration of Cy3 maleimide is crucial. An excess of the dye can lead to higher background and non-specific binding. aatbio.com
Use of Water-Soluble Dyes: Sulfonated versions of Cy3 maleimide have improved water solubility, which can reduce aggregation and non-specific binding, especially when labeling sensitive proteins. interchim.frlumiprobe.com
Appropriate Filter Sets: Using narrow-bandpass filters can help to specifically detect the Cy3 signal and minimize the collection of autofluorescence, which often occurs at shorter wavelengths. thermofisher.com
Ensuring Stability and Retention of Fluorescence in Labeled Biomacromolecules Over Time
The stability of the covalent bond between Cy3 maleimide and the biomolecule, as well as the intrinsic stability of the fluorophore itself, are critical for long-term experiments. lifetein.com The thioether bond formed between the maleimide and a thiol group is generally stable. However, the fluorescence intensity of Cy3 can be influenced by its local environment and can change upon conjugation. cambridge.org
Mitigation Strategies:
Proper Storage: Labeled conjugates should be stored under appropriate conditions to prevent denaturation and microbial growth. Recommendations often include storage at 4°C, protected from light, with the addition of BSA and sodium azide. For longer-term storage, adding glycerol (B35011) and storing at -20°C is an option. biotium.com
pH Control: Maintaining the pH between 6.5 and 7.5 during the conjugation reaction is crucial for the stability of the maleimide group and to ensure a stable thioether linkage. axispharm.combroadpharm.com
Alternative Chemistries: For applications requiring exceptional in vivo stability, alternatives to maleimide chemistry, such as 3-arylpropiolonitriles (APN), have been developed. The product of the thiol-APN reaction has shown greater stability compared to the thiol-maleimide adduct. nih.gov
Use of Water-Soluble Dyes: Water-soluble cyanine (B1664457) dyes are often more resistant to light and can exhibit stronger fluorescence. Their high water solubility prevents aggregation and helps maintain the stability of the labeled biomacromolecule.
Optimizing Conjugation Efficiency and Maintaining Stoichiometry for Quantitative Applications
Achieving a consistent and predictable degree of labeling (DOL), which is the average number of dye molecules per biomolecule, is essential for quantitative studies. biotium.com Several factors can influence the efficiency of the conjugation reaction between Cy3 maleimide and the thiol groups on a biomolecule.
Factors Influencing Conjugation and Strategies for Optimization:
| Factor | Challenge | Mitigation Strategy |
|---|---|---|
| Protein Concentration | Low protein concentrations (<2 mg/mL) can significantly reduce labeling efficiency. aatbio.comaatbio.com | Concentrate the protein solution to a range of 2-10 mg/mL for optimal results. aatbio.comaatbio.com |
| pH of Reaction | The reaction of maleimides with thiols is most efficient and selective at a pH between 6.5 and 7.5. axispharm.combroadpharm.com | Use a suitable buffer such as PBS, Tris, or HEPES within the optimal pH range. lumiprobe.com |
| Molar Ratio of Dye to Protein | An inappropriate dye-to-protein ratio can lead to under- or over-labeling, affecting signal intensity and potentially protein function. aatbio.com | Start with a 10:1 molar ratio and optimize by testing ratios such as 5:1, 15:1, and 20:1. aatbio.comaatbio.com |
| Presence of Reducing Agents | Reducing agents like DTT are often used to reduce disulfide bonds but will react with maleimides. nih.gov | If DTT is used, it must be removed by dialysis or gel filtration before adding the Cy3 maleimide. aatbio.comaatbio.com TCEP can be an alternative as it doesn't need to be removed before conjugation. lumiprobe.com |
| Purity of Biomolecule | Impurities or stabilizing proteins like BSA in the antibody solution will compete for the dye, leading to poor labeling of the target molecule. aatbio.comaatbio.com | Purify the antibody or protein to remove contaminants and carrier proteins before conjugation. broadpharm.com |
For quantitative analysis, such as determining the stoichiometry of protein complexes using stepwise photobleaching, a precise DOL is critical. whiterose.ac.ukresearchgate.net After conjugation, it is important to accurately determine the DOL by measuring the absorbance of the protein and the dye. biotium.com
Minimizing Perturbation of Biomacromolecule Function and Structure Upon Cy3 Maleimide (Chloride) Labeling
Mitigation Strategies:
Site-Specific Labeling: Introducing a cysteine residue at a specific site on the protein that is distant from the active site or interaction interface allows for targeted labeling, minimizing functional disruption. nih.govnih.gov
Functional Assays: It is essential to perform functional assays on the labeled biomolecule to confirm that its activity is not significantly altered compared to the unlabeled molecule. acs.org
Controlling the Degree of Labeling: Over-labeling can increase the chances of functional perturbation. It is important to control the DOL and aim for the lowest possible ratio that still provides an adequate signal. aatbio.com
Structural Analysis: While not always feasible, techniques that can provide structural information can be used to assess any major conformational changes upon labeling.
Comparison with Unlabeled Molecules: Competitive binding assays can be used to compare the binding affinities of labeled and unlabeled biomolecules to their targets, providing a quantitative measure of any perturbation. acs.org
Emerging Methodologies and Future Directions in Cy3 Maleimide Chloride Research
Integration with Advanced Imaging Modalities and Techniques (e.g., Light-Sheet Microscopy, Expansion Microscopy, MINFLUX)
The versatility of Cy3 maleimide (B117702) (chloride) extends its application to cutting-edge imaging technologies, enabling researchers to visualize cellular structures and processes with unprecedented detail. The integration of this thiol-reactive dye with advanced microscopy techniques is pushing the boundaries of biological imaging.
Light-Sheet Microscopy: This technique illuminates the sample from the side with a thin sheet of light, minimizing phototoxicity and photobleaching, which allows for long-term imaging of live samples. Cy3 maleimide is well-suited for light-sheet fluorescence microscopy (LSFM) due to its brightness and photostability. When combined with tissue clearing protocols, Cy3-labeled structures deep within tissues can be visualized with high resolution.
Expansion Microscopy (ExM): ExM physically expands the biological sample, allowing for nanoscale imaging on conventional microscopes. researchgate.net In this process, biomolecules, including those labeled with Cy3 maleimide, are covalently anchored to a swellable hydrogel. researchgate.netnih.gov After enzymatic digestion of the sample, the hydrogel expands isotropically when placed in water, physically magnifying the labeled structures. researchgate.netresearchgate.net This technique has been successfully used to visualize proteins and other molecules with resolutions comparable to electron microscopy. researchgate.net For instance, a protocol for protein retention ExM (proExM) involves staining with antibodies and then treating with Acryloyl-X, SE (AcX) to anchor the proteins to the hydrogel before expansion. nih.gov The compatibility of Cy3 maleimide with ExM protocols makes it a valuable tool for super-resolution imaging of cellular components. researchgate.netresearchgate.net
MINFLUX (Minimal Photon Fluxes): MINFLUX is a super-resolution microscopy technique that achieves nanometer-scale resolution by using a doughnut-shaped excitation beam to localize fluorophores with very few detected photons. nih.govnih.gov This method significantly improves upon the resolution of previous localization-based techniques like PALM and STORM. nih.govbiorxiv.org Cy3 maleimide and its derivatives can be used in MINFLUX imaging to track the movement of single molecules with high spatiotemporal resolution. nih.govresearchgate.net For example, researchers have used MINFLUX to study the stepping dynamics of motor proteins like dynein by site-specifically labeling them with maleimide-reactive dyes. nih.govresearchgate.net The ability to track molecules with sub-millisecond temporal resolution and nanometer spatial precision opens up new avenues for studying dynamic cellular processes. nih.govbiorxiv.org
Development of Photoactivatable, Photoswitchable, or Environmentally Responsive Cy3 Maleimide Derivatives
To further enhance the capabilities of fluorescence imaging, researchers are developing derivatives of Cy3 maleimide with advanced photophysical properties. These "smart" probes can be controlled by light or their local environment, providing greater control over the fluorescence signal.
Photoactivatable Derivatives: These probes are initially in a non-fluorescent state and can be "turned on" by a specific wavelength of light. researchgate.net This allows for precise spatial and temporal control of fluorescence, enabling techniques like pulse-chase imaging and single-particle tracking. Photoactivatable Cy3 derivatives have been synthesized and used for studying the mobility of SNAP-tag fusion proteins. researchgate.net The strategy often involves linking the fluorophore to a quencher via a photocleavable linker; upon UV irradiation, the quencher is released, and the dye becomes fluorescent. researchgate.netnih.gov
Photoswitchable Derivatives: These fluorophores can be reversibly switched between a fluorescent and a dark state using different wavelengths of light. This property is crucial for super-resolution techniques like STORM (Stochastic Optical Reconstruction Microscopy). While the development of photoswitchable Cy3 maleimide derivatives is an active area of research, the general principle involves inducing conformational changes in the dye molecule that alter its ability to fluoresce.
Environmentally Responsive Derivatives: The fluorescence properties of these probes change in response to their local environment, such as pH, ion concentration, or viscosity. For example, PyMPO maleimide is an environmentally sensitive dye whose fluorescence is highly dependent on the structural rearrangements in its vicinity, making it useful for studying protein conformational changes. thermofisher.com The development of Cy3 maleimide derivatives with similar environmentally sensitive properties would provide powerful tools for probing the cellular microenvironment.
Rational Design of "Smart" Probes and Targeted Delivery Systems Utilizing Cy3 Maleimide (Chloride)
The maleimide group of Cy3 maleimide allows for its covalent conjugation to a wide range of molecules, making it a versatile platform for creating "smart" probes and targeted delivery systems. medchemexpress.comvwr.com
"Smart" Probes: By conjugating Cy3 maleimide to molecules that specifically recognize a target of interest, researchers can create probes that only fluoresce upon binding. This can be achieved through various mechanisms, such as Förster Resonance Energy Transfer (FRET) or changes in the dye's local environment. For instance, a FRET-based probe could consist of Cy3 maleimide as the donor and a quencher molecule linked by a cleavable substrate for a specific enzyme. In the absence of the enzyme, the probe is dark, but upon cleavage of the linker, the Cy3 fluoresces.
Targeted Delivery Systems: Cy3 maleimide can be incorporated into nanocarriers, such as liposomes or nanoparticles, to track their delivery to specific cells or tissues. alfa-chemistry.comnih.gov The surface of these nanocarriers can be functionalized with targeting ligands, such as antibodies or aptamers, that recognize specific cell surface receptors. nih.govmdpi.com For example, researchers have conjugated a variant of the TRAIL protein (DR5-B) to sulfo-Cyanine3 maleimide to create a targeted drug delivery system for colorectal carcinoma cells. mdpi.com Similarly, aptamers targeting specific cell surface markers have been linked to liposomes containing Cy3 for targeted imaging and drug delivery. nih.gov The thiol-maleimide click reaction is a common method for attaching these targeting moieties to the nanocarrier. nih.govnih.gov
Applications in Quantitative Proteomics, Interactomics, and Metabolomics Research
The ability of Cy3 maleimide to specifically label cysteine residues makes it a valuable tool in various "-omics" fields. nih.govresearchgate.netmdpi.com
Quantitative Proteomics: Cy3 maleimide is used in a technique called Difference Gel Electrophoresis (DIGE) for the quantitative analysis of protein expression. researchgate.netnih.gov In this method, protein samples are labeled with different fluorescent dyes (e.g., Cy3 and Cy5 maleimide) before being mixed and separated on a single 2D gel. nih.govmdpi.com This allows for the direct comparison of protein spot intensities between samples, providing a quantitative measure of changes in protein abundance. nih.govresearchgate.net This "saturation labeling" approach, where all cysteine residues are labeled, is particularly sensitive for detecting low-abundance proteins. mdpi.com
Interactomics: To study protein-protein interactions, Cy3 maleimide can be used in microarray assays. nih.gov In this approach, a library of proteins is spotted onto a slide, which is then probed with a Cy3-labeled protein of interest. nih.gov The detection of fluorescence at a particular spot indicates an interaction between the labeled protein and the immobilized protein. nih.gov This high-throughput method allows for the screening of large numbers of potential protein interactions.
Metabolomics: While direct applications in metabolomics are less common, Cy3 maleimide can be used to label thiol-containing metabolites for visualization and quantification. The development of specific probes that recognize and react with certain metabolites could expand the use of Cy3 maleimide in this field.
Leveraging Machine Learning and Artificial Intelligence for Advanced Data Analysis of Cy3 Maleimide (Chloride) Imaging Studies
The vast and complex datasets generated by advanced imaging techniques necessitate the use of sophisticated analysis tools. Machine learning (ML) and artificial intelligence (AI) are increasingly being employed to extract meaningful information from Cy3 maleimide imaging data.
Image Segmentation and Analysis: Deep learning algorithms, particularly convolutional neural networks (CNNs), can be trained to automatically identify and segment Cy3-labeled structures in images. mlr.press This automates a previously tedious and subjective process, allowing for high-throughput analysis of large datasets. For example, a modular deep learning pipeline has been developed to analyze microscopy images of cardiomyocytes labeled with Cy3 and other fluorophores to quantify mononuclear and binuclear cells. mlr.press
Single-Molecule Data Analysis: In single-molecule imaging experiments, ML algorithms can be used to analyze the complex data from fluorescent spots. elifesciences.org For instance, an unsupervised machine learning method called Tapqir, which uses a Bayesian probabilistic model, has been developed to analyze single-molecule colocalization data, accounting for various sources of noise and uncertainty. elifesciences.org
Classification and Identification: ML models can be trained to classify different cell types or disease states based on the patterns of Cy3 fluorescence. In one study, a CNN was used to distinguish between different viruses labeled with Cy3 and another fluorophore, achieving rapid and sensitive identification. medrxiv.org
Improving Data Quality: AI can also be used to improve the quality of imaging data itself. For example, deep learning has been used to analyze fluorescence lifetime imaging microscopy (FLIM) data, simplifying and accelerating the analysis process. researchgate.netresearchgate.net
The integration of ML and AI with Cy3 maleimide-based imaging is a rapidly growing area that promises to unlock new insights from complex biological data.
Conclusion: Enduring Impact and Prospective Research Avenues for Cy3 Maleimide Chloride
Synthesis of Key Advancements and Current Paradigms in Cy3 Maleimide (B117702) (Chloride) Research
The enduring utility of Cy3 maleimide in the molecular sciences is a testament to its versatility and robustness as a fluorescent probe. Initially rising to prominence as a reliable tool for labeling biomolecules, its application has expanded significantly with the advent of sophisticated imaging and analytical techniques. The cysteine-maleimide conjugation strategy, a cornerstone of its use, remains a widely adopted method for site-specific labeling of proteins and peptides. mdpi.comlumiprobe.com This approach has been fundamental in numerous studies, enabling researchers to attach the Cy3 fluorophore to specific cysteine residues, thereby providing a luminous beacon for tracking molecular interactions. aatbio.complos.org
A significant paradigm in Cy3 maleimide research is its integral role in single-molecule studies. elifesciences.orgnih.govnih.gov The development of techniques like single-molecule high-resolution colocalization (SHREC) and fluorescence imaging with one-nanometer accuracy (FIONA) has been greatly facilitated by the photophysical properties of Cy3. nih.gov These methods allow for the precise measurement of intramolecular distances and the tracking of molecular dynamics in real-time, providing unprecedented insights into the function of molecular machines. nih.gov
Furthermore, the application of Cy3 maleimide has evolved to address more complex biological questions. For instance, it has been instrumental in the development of FRET (Förster Resonance Energy Transfer)-based biosensors. acs.orgmdpi.comnih.gov These biosensors are engineered to report on specific molecular events, such as protein conformational changes or the presence of specific analytes, by measuring the energy transfer between Cy3 (often as the acceptor) and a suitable donor fluorophore. acs.orgnih.gov Recent advancements have also seen the integration of Cy3 maleimide into nanoparticle-based systems for enhanced drug delivery and imaging, highlighting its adaptability to emerging technologies. researchgate.netrsc.org
The field has also witnessed the development of novel labeling strategies that go beyond simple conjugation. For example, "photoclick" chemistry has been employed to attach maleimide-modified Cy3 to DNA with high fluorogenicity, opening new avenues for nucleic acid imaging. sci-hub.se Additionally, dual-labeling strategies have been developed to introduce multiple functionalities to proteins, further expanding the experimental possibilities. acs.org
Reiterating the Fundamental Contribution of Cy3 Maleimide (Chloride) to Chemical Biology and Molecular Imaging
Cy3 maleimide has undeniably left an indelible mark on chemical biology and molecular imaging. Its primary contribution lies in its ability to render biological macromolecules visible, transforming them from abstract entities into dynamic players on the cellular stage. The specific and efficient reaction of the maleimide group with thiols on cysteine residues has made it a go-to reagent for protein labeling. lumiprobe.comaatbio.comapexbt.com This has been pivotal for a vast array of applications, from basic protein visualization in gels to complex cellular imaging experiments. nih.gov
One of its most profound contributions is in the field of single-molecule biophysics. The brightness and relative photostability of the Cy3 dye have made it a workhorse for single-molecule fluorescence microscopy, including techniques like Total Internal Reflection Fluorescence (TIRF) microscopy. mdpi.commdpi.com The ability to observe individual molecules has revolutionized our understanding of fundamental biological processes such as protein folding, enzyme kinetics, and the operation of molecular motors. mdpi.com For example, researchers have used Cy3-labeled proteins to visualize the hand-over-hand walking mechanism of myosin V. nih.gov
The utility of Cy3 maleimide in FRET studies has also been a game-changer. mdpi.com By pairing Cy3 with another fluorophore like Cy5, researchers can create molecular rulers to measure nanometer-scale distances and their changes over time. mdpi.comnih.gov This has been instrumental in elucidating the conformational dynamics of proteins and nucleic acids, providing insights into their mechanisms of action. cambridge.org FRET-based biosensors employing Cy3 have enabled the detection of a wide range of analytes and cellular activities, from enzyme function to pH changes. mdpi.comresearchgate.net
Moreover, the impact of Cy3 extends to the study of cellular structures and processes. Labeled antibodies and other affinity probes conjugated with Cy3 maleimide are routinely used in fluorescence microscopy to visualize the localization and dynamics of specific proteins within cells. plos.orgnih.gov This has been crucial for understanding everything from cytoskeletal rearrangements to the organization of the nucleus.
Identification of Promising Future Research Trajectories and Unexplored Potentials
Despite its long-standing use, the potential of Cy3 maleimide is far from exhausted. Future research is poised to leverage this versatile tool in even more innovative ways.
Advanced Imaging Modalities: The development of super-resolution microscopy techniques continues to push the boundaries of what is visible. While Cy3 has been used in some of these methods, there is significant potential for the development of new strategies that optimize its performance in techniques like STED, PALM, and STORM. baseclick.eu This could involve designing new Cy3 derivatives with enhanced photostability and photoswitching properties.
In Vivo and Clinical Applications: While much of the research with Cy3 maleimide has been conducted in vitro or in cell culture, there is a growing interest in its application for in vivo imaging. crimsonpublishers.com The development of near-infrared (NIR) cyanine (B1664457) dyes, which offer deeper tissue penetration, provides a roadmap for modifying Cy3 to be more suitable for whole-animal imaging. crimsonpublishers.comnih.gov This could lead to new diagnostic tools and methods for monitoring disease progression and therapeutic response in real-time. Heptamethine cyanine dyes, a class of NIR fluorophores, have already shown promise as drug carriers for targeted cancer therapy. frontiersin.org
Novel Biosensor Design: The principles of FRET and other fluorescence-based sensing mechanisms can be expanded to create more sophisticated and multiplexed biosensors. mdpi.comnih.govencyclopedia.pub Future research could focus on developing Cy3-based sensors that can report on multiple cellular events simultaneously or that are activatable by specific enzymatic activities. crimsonpublishers.com The integration of Cy3 with novel nanomaterials, such as quantum dots and plasmonic nanoparticles, will likely lead to biosensors with unprecedented sensitivity and specificity. acs.orgnih.gov
Enhanced Labeling Chemistries: While the maleimide-thiol reaction is robust, there is always a need for more specific and efficient bioconjugation methods. mdpi.com Future work could explore combining Cy3 maleimide with other orthogonal labeling strategies to create multi-functional probes. Research into sterically shielded cyanine dyes suggests that modifications to the dye structure itself can significantly improve performance by reducing aggregation and improving photophysical properties. nih.gov
Computational and Theoretical Approaches: The interplay between the Cy3 dye and its local environment within a biomolecule can significantly affect its fluorescence properties. cambridge.org Further computational and theoretical studies could provide a deeper understanding of these interactions, enabling the rational design of experiments and the development of Cy3-labeled biomolecules with optimized performance for specific applications.
Q & A
Basic Research Questions
Q. How to design a protein labeling experiment using Cy3 maleimide chloride?
- Methodology :
- Step 1 : Identify thiol-containing residues (e.g., cysteine) in the target protein. Cy3 maleimide selectively reacts with free thiols via Michael addition under pH 7.0–8.5 .
- Step 2 : Optimize reaction conditions: Use a 5–10-fold molar excess of Cy3 maleimide to protein, incubate at 4°C for 2–4 hours in a reducing agent-free buffer (e.g., PBS, pH 7.4) to prevent disulfide bond formation .
- Step 3 : Purify the labeled protein using size-exclusion chromatography or dialysis to remove unreacted dye .
Q. What are the critical steps in synthesizing Cy3 maleimide and ensuring purity?
- Synthesis Protocol :
- Ester Hydrolysis : React Cy3 ester with NaOH (0.1 M) to generate Cy3 acid .
- Maleimide Conjugation : Use triethylamine as a catalyst to couple Cy3 acid with maleimide under inert conditions (argon/nitrogen) .
- Purity Validation :
- HPLC : Monitor retention time (e.g., C18 column, acetonitrile/water gradient) to confirm >95% purity .
- Mass Spectrometry (MS-ESI) : Verify molecular weight (e.g., expected [M+H]+ peak for Cy3 maleimide chloride: ~660 Da) .
Q. How to quantify labeling efficiency and avoid over-labeling artifacts?
- Quantification :
- Absorbance Spectroscopy : Measure dye-to-protein ratio (DPR) using ε~150,000 M⁻¹cm⁻¹ at 550 nm (Cy3) and ε~280 nm (protein) .
- Artifact Mitigation :
- Gel Electrophoresis : Run SDS-PAGE with fluorescence imaging to detect unbound dye or aggregation .
Advanced Research Questions
Q. How to resolve contradictions in fluorescence intensity data post-labeling?
- Potential Causes :
- Quenching Effects : Dye-dye interactions in densely labeled proteins reduce fluorescence. Limit DPR to ≤3 .
- Environmental Sensitivity : Cy3 fluorescence is pH-dependent. Perform calibrations in the experimental buffer (e.g., pH 7.0–8.0 for maximal intensity) .
- Troubleshooting :
- Fluorescence Lifetime Imaging (FLIM) : Differentiate true signal loss from environmental quenching .
Q. What experimental strategies address maleimide isomerization during long-term imaging?
- Isomerization Impact : Maleimide exists as cis/trans isomers, altering conjugation kinetics and stability. Isomerization is accelerated at >25°C .
- Solutions :
- Low-Temperature Storage : Store labeled samples at –80°C to minimize isomerization .
- Click Chemistry Alternatives : Use strain-promoted azide-alkyne cycloaddition (SPAAC) for stable labeling if thiol specificity is not required .
Q. How to validate the specificity of Cy3 maleimide in complex biological systems (e.g., live cells)?
- Validation Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
